molecular formula C9H7F3N4O3 B13005182 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13005182
M. Wt: 276.17 g/mol
InChI Key: NPIGJKBUFVWSIQ-UHFFFAOYSA-N
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Description

The compound 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the triazolopyrimidine class, characterized by a bicyclic framework fused from triazole and pyrimidine rings. Key structural features include:

  • Ethyl group at position 4: Enhances lipophilicity and influences steric interactions.
  • Trifluoromethyl group at position 2: Provides electron-withdrawing effects, improving metabolic stability.
  • Carboxylic acid at position 6: Facilitates solubility and bioactivity via ionization or coordination with biological targets.

Properties

Molecular Formula

C9H7F3N4O3

Molecular Weight

276.17 g/mol

IUPAC Name

4-ethyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7F3N4O3/c1-2-15-3-4(6(18)19)5(17)16-8(15)13-7(14-16)9(10,11)12/h3H,2H2,1H3,(H,18,19)

InChI Key

NPIGJKBUFVWSIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with trifluoroacetic anhydride to yield the desired triazolopyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and signal transduction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent Variations in Triazolopyrimidine Derivatives

Compound Name Position 2 Position 4 Position 5/6/7 Modifications Core Structure Reference
Target Compound CF₃ Ethyl 7-oxo; 6-carboxylic acid Triazolo[1,5-a]pyrimidine -
Ethyl 5-amino-7-(4-phenyl)-...carboxylate H H 5-amino; 7-phenyl; 6-ethyl carboxylate Triazolo[1,5-a]pyrimidine
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-... Methylsulfanyl H 7-chloromethyl; 5-(2-chlorophenyl) Tetrahydro-triazolo[1,5-a]pyrimidine
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-.. Benzylsulfanyl H 7-(2-chlorophenyl); 5-methyl Triazolo[1,5-a]pyrimidine
CB2 Ligand (Compound 13f) p-Tolyl Pentyl 7-oxo; 6-ethyl carboxylate Triazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrimidine analogue CF₃; 7-hydroxy H Pyrazolo core (vs. triazolo) Pyrazolo[1,5-a]pyrimidine

Key Observations :

  • Position 6 : The carboxylic acid group distinguishes the target compound from ester derivatives (e.g., ), impacting solubility and bioavailability.
  • Core Modifications : Pyrazolo[1,5-a]pyrimidine () lacks the triazole nitrogen, altering electronic properties and receptor interactions.

Key Observations :

  • Microwave-assisted synthesis () offers rapid access to analogues but may lack scalability.
Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Solubility Melting Point (°C) LogP (Predicted) Stability Notes
Target Compound Moderate (polar solvents) - ~1.5 Acid-sensitive due to carboxylic group
Ethyl 5-amino-7-phenyl-... High in water Not reported ~2.0 Stable under reflux conditions
CB2 Ligand (13f) Low (lipophilic) 216–217 ~3.5 Thermal stability up to 200°C
Pyrazolo[1,5-a]pyrimidine analogue Low (hydroxyl group) Not reported ~1.8 Sensitive to hydrolysis

Key Observations :

  • The target compound’s carboxylic acid group improves water solubility compared to ester derivatives (e.g., ), but the trifluoromethyl group may offset this via hydrophobicity.
  • Thermal stability is likely comparable to CB2 ligands () due to the fused triazolo-pyrimidine core.

Biological Activity

4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1135989-36-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical formula for this compound is C9H7F3N4O3C_9H_7F_3N_4O_3 with a molecular weight of 276.17 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and contains trifluoromethyl and carboxylic acid functional groups, which may contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:

  • Inhibition of COX Enzymes : Compounds derived from pyrimidine derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes. In vitro assays indicated that certain derivatives suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (μM)Comparison
4-Ethyl...TBDSimilar to celecoxib (0.04 μM)
Compound A0.04 ± 0.01Celecoxib
Compound BTBDIndomethacin

Anticancer Activity

The anticancer properties of this compound have also been explored through various studies:

  • Cytotoxicity Studies : Preliminary data suggest that related triazole derivatives exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). These studies demonstrated that certain compounds lead to apoptosis and cell cycle arrest in these cancer cells .
Cell LineCompoundViability (%) at 10 μM
HepG24-Ethyl...TBD
MCF-7TBDTBD
HCT116TBDTBD

The proposed mechanisms by which this compound exerts its effects include:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Intercalation into DNA : Some derivatives interact with DNA by intercalation without stabilizing the cleavage complex formed by topoisomerases, potentially reducing DNA toxicity compared to traditional chemotherapeutics like etoposide .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives, researchers synthesized several compounds and evaluated their anti-inflammatory and anticancer activities. The study reported that certain compounds exhibited significant inhibition of COX enzymes and displayed cytotoxicity against various cancer cell lines.

Case Study 2: Structure–Activity Relationship (SAR)

Research on the SAR of pyrimidine derivatives indicated that modifications at specific positions significantly influenced biological activity. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency against COX enzymes and increased cytotoxicity against cancer cells .

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